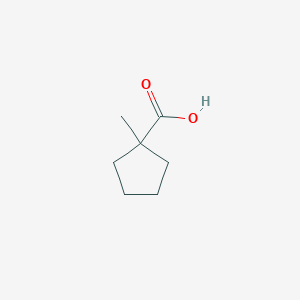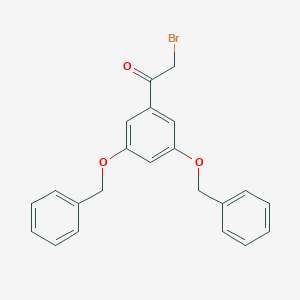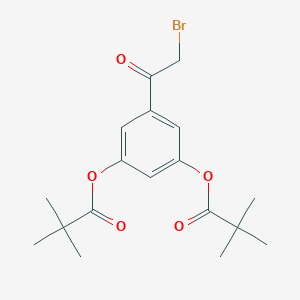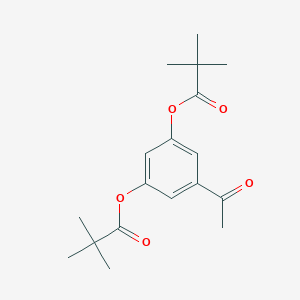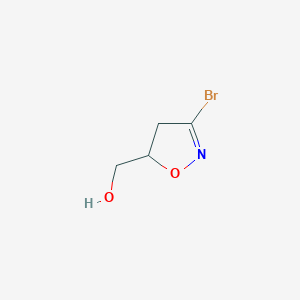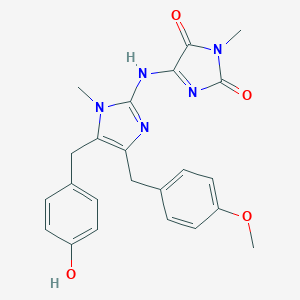
Naamidine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naamidine A is a natural product that was first isolated from the marine sponge, Amphimedon sp. It belongs to the family of pyrrole-imidazole alkaloids (PIAs). Naamidine A has been found to exhibit various biological activities, including cytotoxic, antifungal, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
Naamidine A has been extensively studied for its various biological activities. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Naamidine A has also been found to have antifungal activity against several fungi, including Candida albicans. In addition, Naamidine A has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of Naamidine A is not fully understood. However, it has been proposed that Naamidine A exerts its cytotoxic effects by inducing apoptosis in cancer cells. Naamidine A has also been found to inhibit the growth of fungi by disrupting their cell membrane. In addition, Naamidine A has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-kB.
Biochemische Und Physiologische Effekte
Naamidine A has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, leading to their death. Naamidine A has also been found to disrupt the cell membrane of fungi, leading to their death. In addition, Naamidine A has been found to inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Naamidine A in lab experiments is its broad spectrum of biological activities. Naamidine A has been found to exhibit cytotoxic, antifungal, and anti-inflammatory effects, making it a useful tool for studying various biological processes. However, one limitation of using Naamidine A in lab experiments is its complex structure, which makes it difficult to synthesize and study.
Zukünftige Richtungen
Several future directions for the study of Naamidine A can be identified. One direction is the development of more efficient methods for synthesizing Naamidine A and its analogs. Another direction is the study of the mechanism of action of Naamidine A in more detail. This could involve the use of techniques such as proteomics and genomics to identify the molecular targets of Naamidine A. Finally, the potential therapeutic applications of Naamidine A could be explored further, particularly in the treatment of cancer and fungal infections.
Conclusion:
Naamidine A is a natural product that exhibits various biological activities, including cytotoxic, antifungal, and anti-inflammatory effects. It has been extensively studied for its potential therapeutic applications in the treatment of cancer and fungal infections. While there are still many unanswered questions about the mechanism of action of Naamidine A, its broad spectrum of biological activities makes it a useful tool for studying various biological processes. Future research on Naamidine A could lead to the development of new drugs for the treatment of cancer and fungal infections.
Synthesemethoden
Naamidine A is a complex molecule that is difficult to synthesize. However, several methods have been developed to synthesize Naamidine A and its analogs. The most common method involves the use of a palladium-catalyzed cross-coupling reaction between a brominated pyrrole and an imidazole. This method has been used to synthesize several analogs of Naamidine A with improved biological activity.
Eigenschaften
CAS-Nummer |
110189-06-5 |
|---|---|
Produktname |
Naamidine A |
Molekularformel |
C23H23N5O4 |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
(5Z)-5-[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C23H23N5O4/c1-27-19(13-15-4-8-16(29)9-5-15)18(12-14-6-10-17(32-3)11-7-14)24-22(27)25-20-21(30)28(2)23(31)26-20/h4-11,29H,12-13H2,1-3H3,(H,24,25,26,31) |
InChI-Schlüssel |
REQFUGYVPAQCTH-UHFFFAOYSA-N |
Isomerische SMILES |
CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |
SMILES |
CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |
Kanonische SMILES |
CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |
Synonyme |
naamidine A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



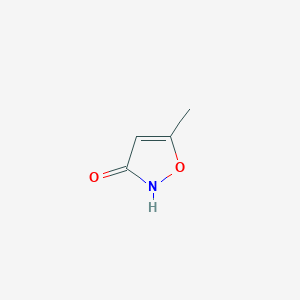
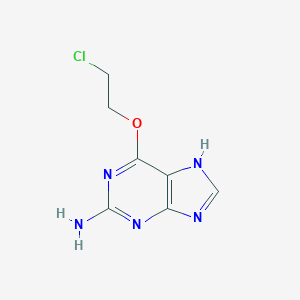
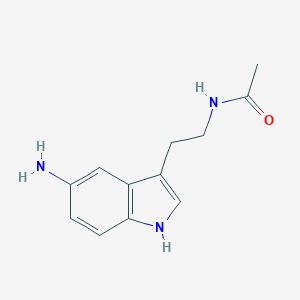
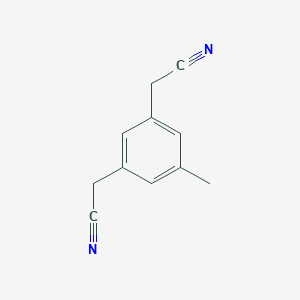

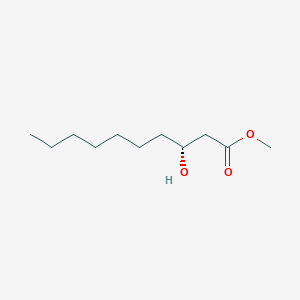
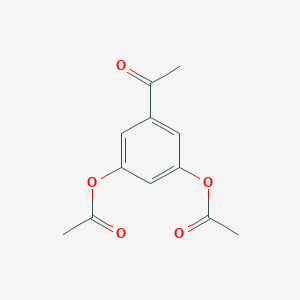
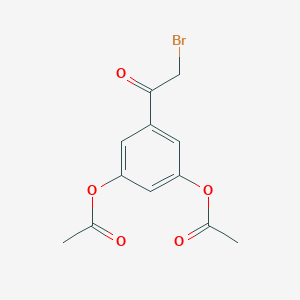
![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)
